molecular formula C30H40S2 B12930203 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12930203
M. Wt: 464.8 g/mol
InChI Key: FOADAVWLHFTJNO-UHFFFAOYSA-N
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Description

2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings containing heteroatoms such as sulfur. The unique structure of this compound makes it an interesting subject for research in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the Fiesselmann thiophene synthesis, which is a convenient approach for constructing thiophene derivatives. The process begins with the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. The resulting ketones are then treated with methyl thioglycolate in the presence of DBU and calcium oxide powder to form the desired compound .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich thiophene rings and the hexadecyl side chain.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physicochemical properties, making them useful for specific applications .

Scientific Research Applications

2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its hexadecyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics, where solution-processable materials are highly desirable .

Properties

Molecular Formula

C30H40S2

Molecular Weight

464.8 g/mol

IUPAC Name

2-hexadecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C30H40S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-26-28(23-24)32-29-25-19-16-17-20-27(25)31-30(26)29/h16-17,19-23H,2-15,18H2,1H3

InChI Key

FOADAVWLHFTJNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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